N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide is an organic compound with a complex structure that incorporates elements from indole and pyridazine derivatives. Its molecular formula is , and it has a molecular weight of approximately 413.9 g/mol . This compound is classified within the broader category of indole derivatives, which are known for their significant biological activities and applications in medicinal chemistry.
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide typically involves multi-step synthetic routes. The initial steps may include the formation of the indole derivative followed by functionalization to introduce the chloro and ethyl groups.
Technical Details:
The molecular structure of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide can be represented in various formats including SMILES and InChI:
Cl.CC(c1c[nH]c2ccc(Cl)cc12)C(=O)N(Cc1ncc(C(=O)N(C(C)C)C(=O)N(C(C)C))c(Cl)c1)InChI=1S/C21H24ClN5O/c1-11(2)23-20(27)16(25)14-10-22-18(24)15(12(3)4)13-19(26)17(28)9-8/h10,12H,11,13,14H2,1H3,(H,23,27)(H,24,25)(H,26)The structure features a piperidine ring connected to an indole moiety and a pyridazine group, which contributes to its unique chemical properties.
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide can undergo several chemical reactions:
Technical Details:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the desired transformation.
The mechanism of action for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide is not fully elucidated but is believed to involve interactions with various biological targets:
Research indicates that indole derivatives often exhibit diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties .
Relevant data from spectral analysis (e.g., NMR, IR spectra) can provide insights into the compound's purity and structural integrity.
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide has several scientific uses:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2